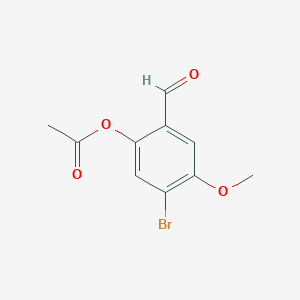

2-Acetoxy-4-bromo-5-methoxybenzaldehyde

Description

2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.

Propriétés

Formule moléculaire |

C10H9BrO4 |

|---|---|

Poids moléculaire |

273.08 g/mol |

Nom IUPAC |

(5-bromo-2-formyl-4-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3 |

Clé InChI |

CZSGPHSGFGHLAP-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1=CC(=C(C=C1C=O)OC)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Substituent Impact on Key Properties

| Substituent | Electron Effect | Steric Demand | Common Reactivity |

|---|---|---|---|

| Bromine (4-Br) | Strong -I, -M | Moderate | Cross-coupling, nucleophilic substitution |

| Acetoxy (2-OAc) | Moderate -I | Low | Hydrolysis to phenol, ester exchange |

| Butoxy (e.g., 4-OBu) | +I (ether) | High | Enhances lipophilicity, steric hindrance |

Table 2: Comparative Reactivity in SNAr Reactions

| Compound | Reaction Rate (Relative) | Major Product Position |

|---|---|---|

| This compound | 1.0 (reference) | Position 6 |

| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 0.3 | Position 2 |

| 2-Acetoxy-4-chloro-5-methoxybenzaldehyde | 1.2 | Position 6 |

Méthodes De Préparation

Bromination of 5-Methoxybenzaldehyde

The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.

Critical Parameters:

-

Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.

-

Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.

-

Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.

Acetylation of Hydroxybenzaldehyde Intermediates

Acetylation Reaction Conditions

Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:

-

Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.

-

Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.

-

Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

Alternative Pathways via Halogen Exchange and Formylation

Metal-Halogen Exchange Strategy

The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:

-

Starting Material: 1,4-dibromo-2-fluorobenzene.

-

Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.

-

Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.

Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:

-

δ 2.30 (s, OAc).

-

δ 3.85 (s, OCH₃).

-

δ 7.30–7.50 (aromatic protons adjacent to bromine).

-

δ 9.95 (s, CHO).

Recrystallization and Purity

Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.

Challenges and Optimization Opportunities

Competing Directing Effects

The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:

Side Reactions

-

Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.

-

Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.